5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN5O2/c1-4-12-10(3)21-18(23-16(12)26)25-15(7-9(2)24-25)22-17(27)13-8-11(19)5-6-14(13)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCWLEMWRRUXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)Br)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the pyrimidine moiety: The pyrimidine ring can be introduced via condensation reactions with suitable aldehydes or ketones.
Bromination and chlorination: The benzamide core can be brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and pyrimidine moieties with the benzamide core using amide bond formation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and process scaling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Halogen atoms (bromine and chlorine) on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown promising results against various bacterial strains and fungi . The incorporation of the pyrazole moiety enhances the compound's efficacy against resistant strains.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research into similar compounds has demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the importance of the pyrimidine scaffold in developing anticancer agents, suggesting that modifications can lead to enhanced potency .
Enzyme Inhibition
Compounds like this one have been investigated for their ability to inhibit specific enzymes involved in disease pathways. The structure–activity relationship studies indicate that modifications to the benzamide and heterocyclic portions can lead to improved inhibition of targets such as kinases and phosphodiesterases .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may offer neuroprotective benefits. Studies focusing on similar structures have reported protective effects against neurodegeneration, potentially making them candidates for treating conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrimidine derivatives for their antimicrobial activity against common pathogens. The results showed that modifications similar to those found in this compound resulted in compounds with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized several benzamide derivatives and tested their anticancer properties against various cell lines. One derivative exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. This study underscores the potential of benzamide modifications in developing new cancer therapeutics .
Case Study 3: Enzyme Inhibition
A series of pyrazole-based compounds were tested for their ability to inhibit phosphodiesterase enzymes. The results indicated that specific substitutions on the pyrazole ring significantly enhanced enzyme inhibition, providing insights into how structural variations can improve therapeutic effectiveness .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
3-Bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (): Difference: Bromo substitution at the 3-position of the benzamide instead of the 5-position.
3-Chloro-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide (): Difference: Pyrimidinone ring lacks the 4-methyl group and has an ethyl substituent at the 4-position instead of the 5-position. Impact: Reduced steric hindrance at the pyrimidinone ring could enhance solubility or alter intermolecular interactions in crystal packing .
Substituent Effects on Physicochemical Properties
*Molecular weights estimated based on structural formulae.
Spectroscopic and Crystallographic Characterization
- NMR Analysis: The 1H-NMR and 13C-NMR techniques (as applied to analogous compounds in ) would reveal distinct shifts for bromo/chloro substituents and pyrimidinone methyl/ethyl groups, aiding in structural confirmation .
- Crystallography : Software suites like SHELX and WinGX () are critical for resolving anisotropic displacement parameters and hydrogen bonding patterns, which differ between analogues due to substituent variations .
Lumping Strategy for Property Prediction
As per , compounds with similar scaffolds (e.g., benzamide-pyrazolyl-pyrimidinone hybrids) may be grouped to predict reactivity or environmental behavior. For instance, bromo/chloro analogues could exhibit comparable degradation pathways in ecological models .
Biological Activity
5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H17BrClN5O2
- Molecular Weight : 450.7169 g/mol
- CAS Number : 1052609-30-9
- SMILES Notation : CCc1c(C)nc([nH]c1=O)n1nc(cc1NC(=O)c1cc(Br)ccc1Cl)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of dihydropyrimidines, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
-
Mechanism of Action :
- Apoptosis Induction : Compounds have been found to trigger programmed cell death in various cancer cell lines such as A549 (lung adenocarcinoma), SW480 (colorectal cancer), and MCF7 (breast cancer). The IC50 values for these activities range from 2.3 to 176.5 µM, indicating varying potency against different cell lines .
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the S phase, further contributing to their anticancer efficacy .
- Case Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar derivatives have been evaluated for antibacterial and antifungal activities, showing promising results against various pathogens .
Enzyme Inhibition
The biological investigations suggest that the compound may inhibit certain enzymes involved in disease processes. The substitution patterns on the pyrimidine ring influence the activity against specific targets, enhancing its therapeutic potential .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight how modifications in the molecular structure affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 5 | Enhances anticancer activity |
| Chlorine at position 2 | Modulates enzyme inhibition |
| Ethyl and methyl groups | Influence solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a substituted pyrimidine precursor (e.g., 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine) with a benzamide derivative. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF under nitrogen .
- Heterocycle assembly : Cyclization of pyrazole intermediates via nucleophilic substitution, often requiring bases like triethylamine to deprotonate reactive sites .
- Optimization : Reaction yields improve with controlled temperatures (0–5°C for exothermic steps) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for pyrimidine (δ ~6.5–8.5 ppm for aromatic protons), pyrazole (δ ~2.5–3.5 ppm for methyl groups), and benzamide (δ ~165–170 ppm for carbonyl in 13C) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize conditions (e.g., pH, temperature, cell lines) across studies. For enzyme assays, validate inhibition kinetics (Km/Vmax) using Michaelis-Menten plots .
- Impurity effects : Re-test compounds after rigorous purification (preparative HPLC) to exclude confounding by synthetic byproducts .
- Structural analogs : Compare activity with derivatives (e.g., replacing bromo with fluoro substituents) to isolate pharmacophore contributions .
Q. What strategies optimize large-scale synthesis while minimizing waste?
- Methodological Answer :
- Catalyst selection : Transition to heterogeneous catalysts (e.g., palladium on carbon for coupling steps) to improve recyclability .
- Solvent systems : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .
- Process monitoring : Use in-line FTIR to track reaction progress and reduce over-reaction byproducts .
Q. How can environmental stability and degradation pathways of this compound be studied?
- Methodological Answer :
- Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the benzamide bond) .
- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic matrices; use QSAR models to predict reactive sites (e.g., bromine substituents as photolabile groups) .
- Biotic transformation : Conduct soil microcosm studies with LC-HRMS to detect microbial metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
